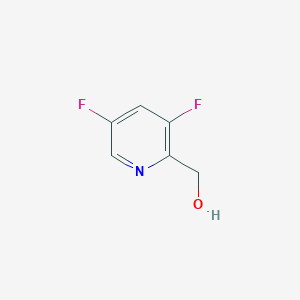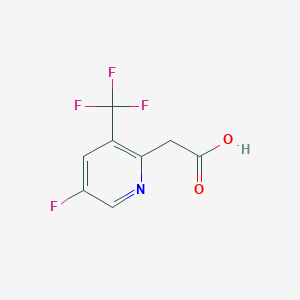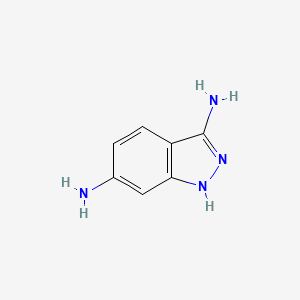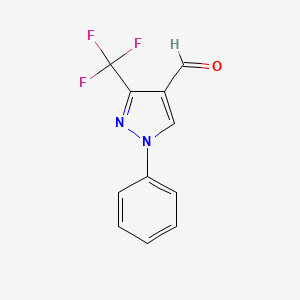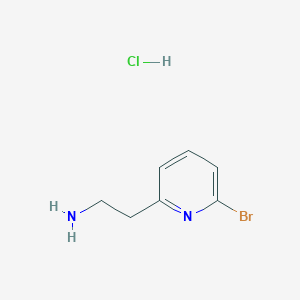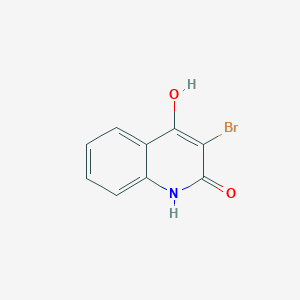
3-Bromoquinoline-2,4-diol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-2,4-diol typically involves the bromination of quinoline derivatives. One common method includes the bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, followed by quenching with various electrophiles to yield functionalized quinolines .
Industrial Production Methods: Industrial production methods for quinoline derivatives often emphasize greener and more sustainable chemical processes. These methods include microwave-assisted synthesis, using recyclable catalysts, one-pot reactions, solvent-free conditions, and the use of ionic liquids .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromoquinoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: Catalyzed by heterogeneous cobalt oxide under mild conditions.
Reduction: Visible-light-mediated metallaphotoredox catalysis using Hantzsch esters.
Substitution: Bromine-magnesium exchange reactions followed by electrophilic quenching.
Common Reagents and Conditions:
Oxidation: Cobalt oxide, ambient air, room temperature.
Reduction: Hantzsch esters, visible light, room temperature.
Substitution: Lithium tributylmagnesate, toluene, -10°C.
Major Products: The major products formed from these reactions include various functionalized quinolines, which are valuable intermediates in the synthesis of biologically active compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromoquinoline-2,4-diol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 3-Bromoquinoline-2,4-diol involves its interaction with specific molecular targets and pathways. For instance, certain quinoline derivatives show selectivity in binding to the estrogen receptor β, which plays a crucial role in the development and function of the mammalian reproductive system . The exact molecular targets and pathways for this compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
3-bromo-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVRAMNFIQYYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



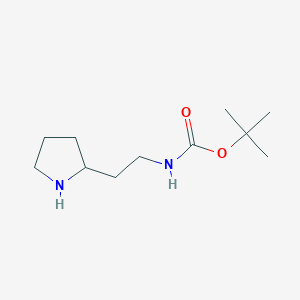

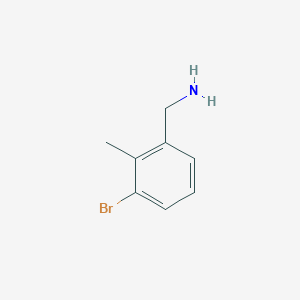
![3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B1395268.png)
![3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1395269.png)
